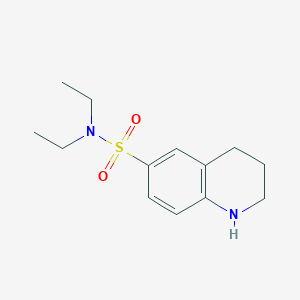

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with a molecular weight of 268.38 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Physical And Chemical Properties Analysis

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

- The compound has been used in the study of radical amidation onto aromatic rings, demonstrating the formation of 1,2,3,4-tetrahydroquinoline derivatives through reactions with (diacyloxyiodo)arenes and iodine under irradiation conditions, indicating its utility in synthetic organic chemistry (Togo et al., 1998).

- Investigations into the sulfonamide-trapping reactions of thermally generated benzynes highlighted its role in the formation of saturated heterocycles, such as tetrahydroquinolines, showcasing its importance in heterocyclic chemistry and synthetic methodologies (Wang et al., 2018).

Biological and Pharmacological Research

- A study on a series of piperidine ring-fused aromatic sulfonamide, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, showed their ability to induce oxidative stress and exert cytotoxic effects on various cancer cell lines, suggesting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

- Another study synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, evaluating them as inhibitors of phenylethanolamine N-methyltransferase (PNMT), indicating their relevance in the design of selective PNMT inhibitors with potential therapeutic applications (Grunewald et al., 2005).

Structural and Crystallographic Studies

- Research on the synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, using H6P2W18O62 as an acidic solid catalyst, contributed to the understanding of molecular and crystal structures of sulfonamide derivatives, demonstrating the role of weak interactions in the molecular arrangement (Bougheloum et al., 2013).

Advanced Synthetic Applications

- Palladium-catalyzed intramolecular allylic amidation via decarboxylative aromatization was utilized for the synthesis of N-allyl-N-aryl sulfonamides, leading to the formation of 4-aryl-1,2,3,4-tetrahydroquinoline and nitrogen-containing bioactives, showcasing the compound's utility in complex organic synthesis and potential in drug discovery (Liu et al., 2021).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide are currently unknown

Mode of Action

It’s known that the compound belongs to the tetrahydroquinoline class, which has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

Tetrahydroquinoline derivatives have been found to interact with multiple pathways, but the specific pathways influenced by this compound require further investigation .

Pharmacokinetics

The compound is known to be a solid at room temperature and has a molecular weight of 26838 . It’s also known to have a density of 1.162g/cm3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

As a member of the tetrahydroquinoline class, it may share some of the biological activities observed in other tetrahydroquinoline derivatives .

Propriétés

IUPAC Name |

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAWSEXGTCHBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994317 |

Source

|

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7355-01-3 |

Source

|

| Record name | NSC5459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)